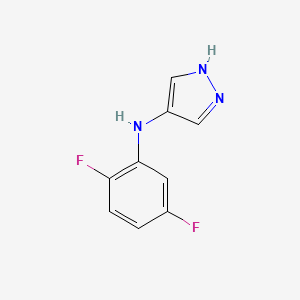
N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluoroaniline with hydrazine derivatives under controlled conditions. One common method is the cyclization of 2,5-difluorophenylhydrazine with α,β-unsaturated carbonyl compounds, leading to the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines and hydrazines.
Substitution: Halogenated, alkylated, and sulfonylated derivatives.
Scientific Research Applications
N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
- N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- (2R,4S)-N-(2,5-Difluorophenyl)-4-hydroxy-1-(2,2-dimethylpropyl)-2-pyrrolidinone
Comparison: N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C9H7F2N3 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-6-1-2-8(11)9(3-6)14-7-4-12-13-5-7/h1-5,14H,(H,12,13) |
InChI Key |
MRIRCIJSCPIZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC2=CNN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


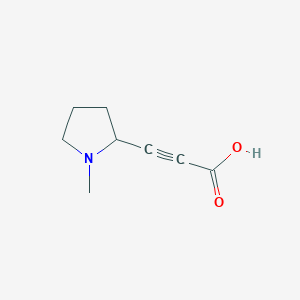
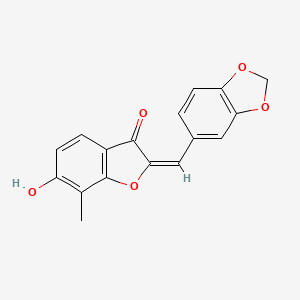

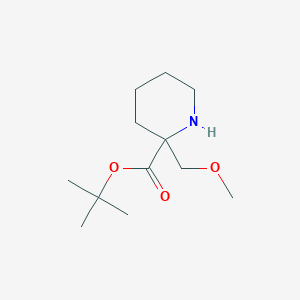
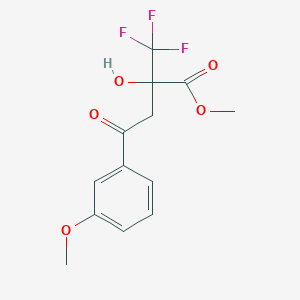
![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13222533.png)
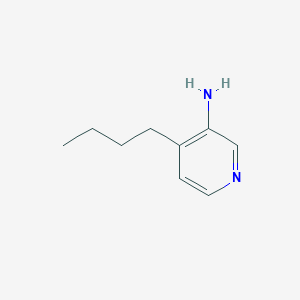

![Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13222551.png)
![4-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13222554.png)
![2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide](/img/structure/B13222562.png)
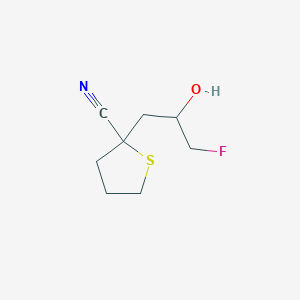
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)
